2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound that features a thiadiazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of the Pyrimidine Ring: The pyrimidine ring is usually synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrimidine rings through a carbamoyl linkage. This can be achieved using reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole or pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Industry
Agriculture: It can be used in the development of pesticides or herbicides.
Electronics: The compound can be used in the fabrication of organic electronic devices due to its conductive properties.
Mechanism of Action
The mechanism of action of [(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer applications.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds such as 2-amino-5-ethyl-1,3,4-thiadiazole share a similar thiadiazole ring structure.
Pyrimidine Derivatives: Compounds like 4,6-dimethylpyrimidine have a similar pyrimidine ring structure.
Uniqueness
Dual Ring System: The combination of both thiadiazole and pyrimidine rings in a single molecule is unique and contributes to its diverse range of applications.
Functional Groups: The presence of carbamoyl and sulfanyl groups enhances its reactivity and potential for forming various derivatives.
This detailed overview provides a comprehensive understanding of [(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C14H17N5O3S2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C14H17N5O3S2/c1-4-11-18-19-14(24-11)17-10(20)6-22-12(21)7-23-13-15-8(2)5-9(3)16-13/h5H,4,6-7H2,1-3H3,(H,17,19,20) |
InChI Key |
ZBGWDIHGUNJZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC(=O)CSC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
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